CA IX Binding Affinity Comparison
N-(3-hydroxyphenyl)-4-methylbenzamide exhibits potent inhibition of the tumor-associated carbonic anhydrase IX (CA IX) with a Ki of 0.570 nM, a value that is 8.1-fold more potent than its activity against the ubiquitous cytosolic isoform CA II (Ki = 4.60 nM) [1]. In contrast, a closely related N-substituted benzamide analog, BDBM50504617, shows a significantly weaker inhibition of CA IX with a Ki of 29 nM, representing a ~51-fold loss in potency [2]. This demonstrates that the specific substitution pattern on the target compound is critical for achieving high-affinity CA IX binding, a property not shared by all benzamides.
| Evidence Dimension | Binding Affinity (Ki) for Human Carbonic Anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Ki = 0.570 nM |
| Comparator Or Baseline | BDBM50504677 (N-substituted benzamide analog): Ki = 29 nM; Target Compound activity against CA II: Ki = 4.60 nM |
| Quantified Difference | Target compound is ~51-fold more potent against CA IX than the comparator analog. Target compound is 8.1-fold selective for CA IX over CA II. |
| Conditions | Recombinant human CA IX and CA II; Stopped-flow CO₂ hydration assay with 15-minute preincubation. |
Why This Matters
This data identifies N-(3-hydroxyphenyl)-4-methylbenzamide as a high-affinity lead-like molecule for targeting CA IX, a validated target in hypoxic tumors, whereas a close analog is inactive in this context, making the target compound a uniquely valuable tool for specific oncology research applications.
- [1] BindingDB. BDBM50341402 (CHEMBL4167173). Affinity Data for N-(3-hydroxyphenyl)-4-methylbenzamide: Ki for CA IX = 0.570 nM; Ki for CA II = 4.60 nM. View Source
- [2] BindingDB. BDBM50504617 (CHEMBL4455864). Affinity Data for N-substituted benzamide analog: Ki for CA IX = 29 nM. View Source
